molecular formula C17H14 B12525215 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene CAS No. 819871-37-9

1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene

Cat. No.: B12525215
CAS No.: 819871-37-9
M. Wt: 218.29 g/mol
InChI Key: PMEJAEGKPNGITL-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethynyl group and a phenylprop-1-en-1-yl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 2-bromo-1-phenylprop-1-ene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Reaction Conditions: The reaction is usually performed in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C). The palladium catalyst, often combined with a phosphine ligand, facilitates the coupling of the two reactants to form the desired product.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group, resulting in a saturated hydrocarbon.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and electrophiles (e.g., halogens, nitro compounds). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and substituted aromatic compounds.

Scientific Research Applications

1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on the specific application, the compound may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1-ethenyl-2-[(1E)-2-phenylprop-1-en-1-yl]benzene and (E)-(2-nitroprop-1-en-1-yl)benzene share structural similarities but differ in functional groups and reactivity.

    Uniqueness: The presence of both an ethynyl group and a phenylprop-1-en-1-yl group in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

819871-37-9

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

1-ethynyl-2-(2-phenylprop-1-enyl)benzene

InChI

InChI=1S/C17H14/c1-3-15-9-7-8-12-17(15)13-14(2)16-10-5-4-6-11-16/h1,4-13H,2H3

InChI Key

PMEJAEGKPNGITL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1C#C)C2=CC=CC=C2

Origin of Product

United States

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